8-(2-methoxyphenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2-METHOXYPHENYL)-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex heterocyclic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of imidazo[1,2-g]purines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 8-(2-METHOXYPHENYL)-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves multiple steps, including the formation of the imidazo[1,2-g]purine core and subsequent functionalization. The synthetic route typically starts with the condensation of appropriate aldehydes and amines to form the imidazo[1,2-g]purine scaffold. This is followed by the introduction of the methoxyphenyl and phenyl groups through various substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
8-(2-METHOXYPHENYL)-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-g]purine derivatives with potential biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of complex heterocyclic molecules and as a precursor for the development of new materials.
Industry: It is used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(2-METHOXYPHENYL)-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
8-(2-METHOXYPHENYL)-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can be compared with other similar compounds, such as:
8-Methoxy-Purine-2,6-Dione Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2-Methoxyphenol Derivatives: These compounds contain the 2-methoxyphenyl moiety and are known for their antioxidant properties.
Thiazole Derivatives: Thiazole-containing compounds are structurally different but share similar biological activities, such as anti-inflammatory and anticancer properties.
The uniqueness of 8-(2-METHOXYPHENYL)-1,3,6-TRIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific structural features and the combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H21N5O3 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)-2,4,8-trimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H21N5O3/c1-14-18(15-10-6-5-7-11-15)28(16-12-8-9-13-17(16)31-4)22-24-20-19(27(14)22)21(29)26(3)23(30)25(20)2/h5-13H,1-4H3 |
InChI Key |
MSVHPZVJVFIMLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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